molecular formula C11H17NO B13877317 3-(2-Aminoethyl)-2-propylphenol

3-(2-Aminoethyl)-2-propylphenol

Cat. No.: B13877317
M. Wt: 179.26 g/mol
InChI Key: QTODGZFLHZZMII-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-2-propylphenol is an organic compound that belongs to the class of phenols It features a phenolic ring substituted with a propyl group and an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-2-propylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-propylphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-propylphenol and 2-bromoethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The mixture is heated to reflux, allowing the nucleophilic substitution reaction to occur, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-2-propylphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(2-Aminoethyl)-2-propylphenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-2-propylphenol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the phenolic group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tryptamine: 3-(2-Aminoethyl)indole, a neurotransmitter with structural similarity.

    Serotonin: 5-Hydroxytryptamine, another neurotransmitter with a similar aminoethyl side chain.

    Melatonin: 5-Methoxy-N-acetyltryptamine, a hormone involved in regulating sleep-wake cycles.

Uniqueness

3-(2-Aminoethyl)-2-propylphenol is unique due to its specific substitution pattern on the phenolic ring, which imparts distinct chemical and biological properties. Unlike tryptamine and serotonin, which have indole rings, this compound has a phenolic ring, leading to different reactivity and interaction profiles.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2-aminoethyl)-2-propylphenol

InChI

InChI=1S/C11H17NO/c1-2-4-10-9(7-8-12)5-3-6-11(10)13/h3,5-6,13H,2,4,7-8,12H2,1H3

InChI Key

QTODGZFLHZZMII-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC=C1O)CCN

Origin of Product

United States

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